molecular formula C24H38Cl3N7 B1663591 NSC 23766 CAS No. 1177865-17-6

NSC 23766

Numéro de catalogue: B1663591
Numéro CAS: 1177865-17-6
Poids moléculaire: 531.0 g/mol
Clé InChI: CPUHORIUXPQCHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NSC 23766 trihydrochloride is a selective Rac-1 inhibitor . It blocks Rac-specific guanine nucleotide exchange factors TrioN and Tiam1 (IC50 = 50 μM) without affecting Cdc42 or RhoA activation . It is apoptotic and causes G1 cell cycle arrest in vitro .


Molecular Structure Analysis

The molecular formula of this compound trihydrochloride is C24H35N7.3HCl . The molecular weight is 530.97 .


Physical and Chemical Properties Analysis

This compound trihydrochloride is a solid compound . It is soluble in water to 100 mM and in DMSO to 100 mM . .

Applications De Recherche Scientifique

Recherche sur le cancer : Inhibition des phénotypes des cellules tumorales

NSC 23766 : a été rapporté pour inverser les phénotypes des cellules tumorales dans les cellules du cancer de la prostate . Il inhibe les fonctions cellulaires médiées par Rac1, qui sont essentielles au maintien des caractéristiques malignes. Le composé a montré une efficacité dans l'inhibition de l'invasion des cellules du carcinome mammaire in vitro et la prévention de la progression et de la métastase des tumeurs mammaires chez les modèles murins .

Études cardiovasculaires : Régulation de l'activation plaquettaire

Le composé joue un rôle dans la recherche cardiovasculaire en régulant l'activation plaquettaire humaine induite par la thromboxane A2. Il module la libération du ligand sCD40 et la sécrétion de PDGFAB, qui sont significatives dans le contexte des maladies cardiovasculaires et de la thrombose .

Immunologie : Modulation de la fonction des cellules immunitaires

Dans les études immunologiques, this compound a été utilisé pour explorer la régulation de la motilité des macrophages par les voies FAK, Rac1 et NF-kappaB . Cela est particulièrement pertinent dans le contexte de l'inflammation et de la réponse immunitaire.

Neurologie : Impact sur la dynamique des cellules neurales

L'inhibiteur a des applications dans la recherche neurologique, en particulier dans l'étude de la réponse aux protéines non repliées dans le réticulum endoplasmique des cellules non malignes, qui est un processus impliqué dans diverses maladies neurodégénératives .

Recherche sur les cellules souches : Pluripotence et différenciation

This compound a été identifié comme un marqueur de pluripotence dans les cellules souches embryonnaires humaines. Il affecte la formation de bourgeonnements dynamiques, qui fait partie de la machinerie cellulaire impliquée dans le maintien des caractéristiques et de la différenciation des cellules souches .

Virologie : Inhibition du virus de la grippe

Le composé a montré une activité inhibitrice contre le virus de la grippe, offrant une voie potentielle pour la recherche antivirale. Il supprime l'activation de la GTPase Rac par les GEF spécifiques de Rac, ce qui pourrait être un mécanisme pour interférer avec la réplication ou l'assemblage viral .

Mécanisme D'action

NSC 23766 trihydrochloride acts as a selective Rac-1 inhibitor. It blocks Rac-specific guanine nucleotide exchange factors TrioN and Tiam1 (IC50 = 50 μM) without affecting Cdc42 or RhoA activation . It is apoptotic and causes G1 cell cycle arrest in vitro .

Safety and Hazards

NSC 23766 trihydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Analyse Biochimique

Biochemical Properties

NSC 23766 plays a crucial role in biochemical reactions by inhibiting the interaction between Rac1 and its specific guanine nucleotide exchange factors (GEFs), such as TrioN and Tiam1 . This inhibition prevents the activation of Rac1, thereby blocking downstream signaling pathways that are essential for various cellular functions. The compound does not affect the activation of other GTPases like Cdc42 or RhoA, making it a highly selective inhibitor . This compound interacts with Rac1 by fitting into a surface groove critical for GEF specification, effectively inhibiting Rac1 binding and activation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits Rac1-mediated cell functions, including cell migration, invasion, and proliferation . In prostate cancer cells, this compound has been reported to reverse tumor cell phenotypes . Additionally, it inhibits mammary carcinoma cell invasion in vitro and reduces mammary tumor progression and metastasis in mouse models . By preventing Rac1 activation, this compound disrupts cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of Rac1 activation by blocking the interaction between Rac1 and its GEFs . This inhibition prevents the exchange of GDP for GTP on Rac1, thereby maintaining Rac1 in its inactive state . This compound specifically targets the surface groove of Rac1 that is critical for GEF binding, without interfering with other GTPases . This selective inhibition results in the disruption of Rac1-mediated signaling pathways, affecting various cellular processes such as cytoskeletal rearrangements, cell migration, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under desiccating conditions and can be stored for up to 12 months . In vitro studies have shown that this compound causes G1 cell cycle arrest and induces apoptosis in various cell lines . Long-term exposure to this compound has been reported to inhibit tumor cell invasion and metastasis in animal models . The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving C57BL/6 mice, a dosage of 2.5 mg/kg administered intraperitoneally was found to significantly prevent the development of spontaneous diabetes . Higher dosages of this compound have been associated with increased apoptosis and inhibition of cell proliferation in various cancer models . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cellular redox states and oxidative stress responses. By inhibiting Rac1 activation, this compound attenuates the production of reactive oxygen species (ROS) and reduces oxidative damage in cells . This compound also affects the Tiam1-Rac1-Nox2 signaling pathway, which plays a critical role in the onset of spontaneous diabetes in NOD mouse models . The interaction of this compound with these metabolic pathways highlights its potential therapeutic applications in diseases associated with oxidative stress and metabolic dysregulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is cell-permeable, allowing it to effectively inhibit Rac1 activation in different cellular compartments . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation within cells . The distribution of this compound within tissues is crucial for its effectiveness in targeting Rac1-mediated signaling pathways and cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization that influences its activity and function. The compound targets Rac1, which is localized to the plasma membrane and other cellular compartments where it interacts with downstream effectors . This compound’s ability to inhibit Rac1 activation in these specific compartments is essential for its effectiveness in disrupting Rac1-mediated signaling pathways . The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles and compartments within the cell .

Propriétés

IUPAC Name

6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N7.3ClH/c1-6-31(7-2)12-8-9-16(3)27-24-28-18(5)14-23(30-24)29-19-10-11-22-20(15-19)21(25)13-17(4)26-22;;;/h10-11,13-16H,6-9,12H2,1-5H3,(H2,25,26)(H2,27,28,29,30);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUHORIUXPQCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=NC(=CC(=N1)NC2=CC3=C(C=C(N=C3C=C2)C)N)C.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38Cl3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328386
Record name NSC 23766 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177865-17-6
Record name NSC 23766 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1177865-17-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
NSC 23766 trihydrochloride
Reactant of Route 2
Reactant of Route 2
NSC 23766 trihydrochloride
Reactant of Route 3
Reactant of Route 3
NSC 23766 trihydrochloride
Reactant of Route 4
Reactant of Route 4
NSC 23766 trihydrochloride
Reactant of Route 5
Reactant of Route 5
NSC 23766 trihydrochloride
Reactant of Route 6
NSC 23766 trihydrochloride
Customer
Q & A

Q1: What is Rac1 and why is it a target for therapeutic intervention?

A1: Rac1 is a member of the Rho family of small GTPases. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. Rac1, in particular, regulates various cellular processes, including cell growth, survival, migration, and the formation of the actin cytoskeleton. [] Aberrant activation of Rac1 has been observed in various diseases, including cancer, making it an attractive target for therapeutic intervention. [, ]

Q2: How does NSC 23766 trihydrochloride inhibit Rac1?

A2: this compound trihydrochloride specifically interferes with the binding of guanine nucleotide exchange factors (GEFs) to Rac1. [] GEFs facilitate the exchange of GDP for GTP, thereby activating Rac1. By preventing this interaction, this compound trihydrochloride blocks the activation of Rac1 without directly affecting the activity of other closely related Rho GTPases like Cdc42 or RhoA. [, ]

Q3: What are the downstream effects of Rac1 inhibition by this compound trihydrochloride?

A3: Inhibition of Rac1 by this compound trihydrochloride leads to various downstream effects, depending on the cell type and context. These effects include:

  • Reduced cell proliferation: This has been observed in various cancer cell lines, including glioma, [, ] acute myeloid leukemia, [] breast cancer, [, , ] schwannoma, [] and esophageal squamous cell carcinoma. []
  • Induction of apoptosis: this compound trihydrochloride has been shown to induce apoptosis in leukemia, [, ] schwannoma, [] and glioblastoma cells. []
  • Inhibition of cell migration and invasion: This effect has been observed in glioma, [, ] breast cancer, [] and laryngeal carcinoma cells. []
  • Decreased vascular oxidative stress and improved endothelial function: This was observed in a study using a mouse model of atherosclerosis. []
  • Reduced branching in embryonic mouse lung explants. []
  • Modulation of TGF-β1 and type III collagen expression in renal damage. []
  • Suppression of glucose transport in skeletal muscle. [, ]

Q4: What is the molecular formula and weight of this compound trihydrochloride?

A4: The molecular formula of this compound trihydrochloride is C14H22ClN5O • 3HCl, and its molecular weight is 422.7 g/mol. This information can be found in the product information provided by chemical suppliers.

Q5: Have there been any computational studies on this compound trihydrochloride?

A5: Yes, computational methods have been used to identify new Rac1 inhibitors, including those structurally similar to this compound trihydrochloride. One study employed pharmacophore virtual screening followed by molecular docking calculations to identify five new Rac1 inhibitors with improved efficacy compared to this compound trihydrochloride in reducing intracellular Rac1-GTP levels. []

Q6: Are there any QSAR models available for Rac1 inhibitors like this compound trihydrochloride?

A6: While the provided research articles do not explicitly mention specific QSAR models developed for this compound trihydrochloride or its analogs, the development of such models is an active area of research in drug discovery. QSAR models could be used to predict the activity of novel Rac1 inhibitors and guide the design of more potent and selective compounds.

Q7: How do structural modifications of this compound trihydrochloride affect its activity?

A7: While the provided research does not extensively explore the SAR of this compound trihydrochloride, one study identified two novel Rac1 inhibitors through in silico screening that share some structural similarities with this compound trihydrochloride but lack its core structure. [] These compounds exhibited potent inhibition of Rac1 activity, suppressed pancreatic cancer cell proliferation and migration, and showed selective apoptotic activity. This suggests that modifications to the core structure of this compound trihydrochloride can lead to compounds with retained or even improved anti-cancer activity. Further research is needed to fully elucidate the SAR and optimize the structure for enhanced potency and selectivity.

Q8: What in vitro models have been used to study this compound trihydrochloride?

A8: A variety of in vitro models have been utilized to study this compound trihydrochloride's effects, including:

  • Cell lines: Various cancer cell lines, including glioma (U87, U251), [] acute myeloid leukemia (THP1, ML2, U937, HL60), [] breast cancer (MCF7, T47D, BT549, BT474, MDA231, MDA436, MDA468, HS578T), [, ] schwannoma (RT4), [] laryngeal carcinoma (SQ-20B), [] and esophageal squamous cell carcinoma [] have been used to assess its effects on cell proliferation, migration, invasion, and apoptosis.
  • Primary cells: Primary human schwannoma cells, [] rat pulmonary microvascular endothelial cells, [] and mouse skeletal muscle cells [, ] were also utilized to study specific effects of the inhibitor in relevant cell types.

Q9: What in vivo models have been used to study this compound trihydrochloride?

A9: Several in vivo models have been employed to investigate the therapeutic potential of this compound trihydrochloride:

  • Rodent models of cancer: Subcutaneous and orthotopic xenograft models of glioma, [] subcutaneous xenograft and sciatic nerve models of schwannoma, [] and a xenograft model of esophageal squamous cell carcinoma [] demonstrated the in vivo antitumor efficacy of this compound trihydrochloride.
  • Mouse model of atherosclerosis: this compound trihydrochloride treatment in ApoE-/- mice fed a high-cholesterol diet resulted in decreased aortic Rac1 activity, reduced oxidative stress, improved endothelial function, and attenuated atherosclerosis development. []
  • Mouse model of osteoarthritis: Intra-articular injections of this compound trihydrochloride in a mouse model of OA, induced by anterior cruciate ligament transection, showed protective effects on cartilage and delayed disease progression. []
  • Rat models of hypertension and diabetic nephropathy: Studies investigating the role of Rac1 in renal injury employed models like the DOCA-salt hypertensive rat [] and streptozotocin-induced diabetic mice. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.